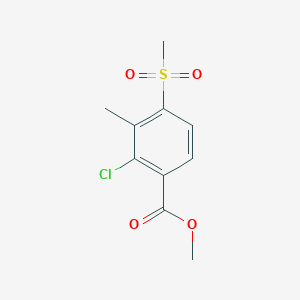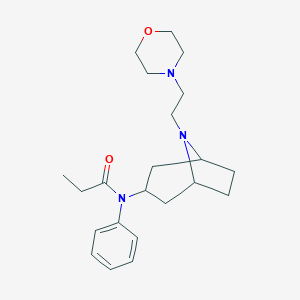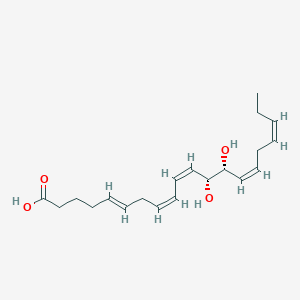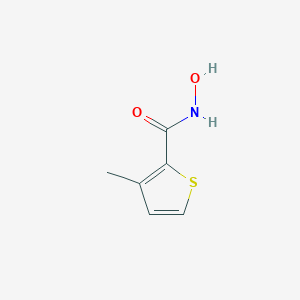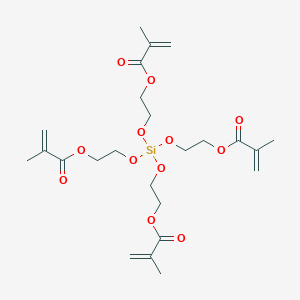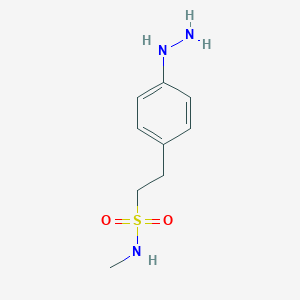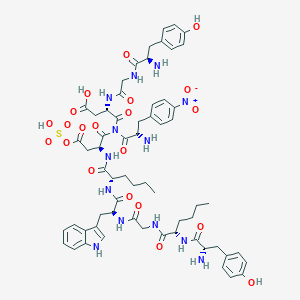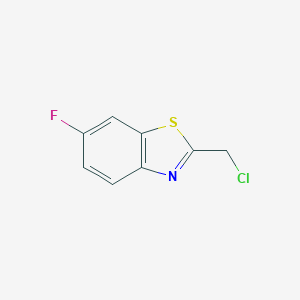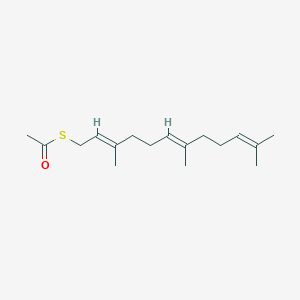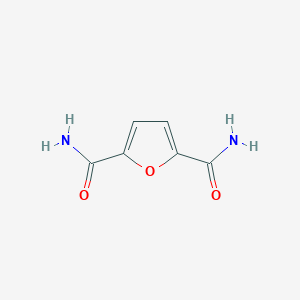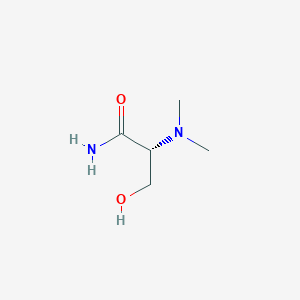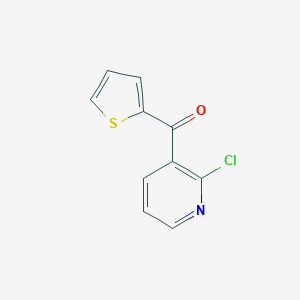
2-(2-Cyanophenoxy)tetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyanophenoxy)tetradecanoic acid, also known as CPOT, is a synthetic compound that has been widely used in scientific research. It belongs to the class of fatty acid analogs and is structurally similar to naturally occurring fatty acids. CPOT has been studied for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Cyanophenoxy)tetradecanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 2-(2-Cyanophenoxy)tetradecanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain protein kinases that are involved in cancer cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
2-(2-Cyanophenoxy)tetradecanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. 2-(2-Cyanophenoxy)tetradecanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(2-Cyanophenoxy)tetradecanoic acid has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Cyanophenoxy)tetradecanoic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is not subject to the variability that can occur with naturally occurring compounds. 2-(2-Cyanophenoxy)tetradecanoic acid is also relatively stable and can be stored for extended periods of time. However, 2-(2-Cyanophenoxy)tetradecanoic acid does have some limitations. It is a complex compound that requires specialized equipment and skilled personnel to synthesize. Additionally, 2-(2-Cyanophenoxy)tetradecanoic acid is not water-soluble, which can limit its use in certain experiments.
Direcciones Futuras
There are several areas of future research that could be pursued with 2-(2-Cyanophenoxy)tetradecanoic acid. One area of interest is the development of 2-(2-Cyanophenoxy)tetradecanoic acid analogs with improved properties, such as increased water solubility or enhanced potency. Another area of interest is the investigation of the potential use of 2-(2-Cyanophenoxy)tetradecanoic acid in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-Cyanophenoxy)tetradecanoic acid and to determine its potential therapeutic applications in a variety of disease states.
Métodos De Síntesis
2-(2-Cyanophenoxy)tetradecanoic acid can be synthesized through a multistep process that involves the reaction of phenoxybenzaldehyde with 1-bromo-2-tetradecene, followed by the addition of cyanide ion to form the nitrile intermediate. The nitrile is then hydrolyzed to yield the final product, 2-(2-Cyanophenoxy)tetradecanoic acid. The synthesis of 2-(2-Cyanophenoxy)tetradecanoic acid is a complex process that requires specialized equipment and skilled personnel.
Aplicaciones Científicas De Investigación
2-(2-Cyanophenoxy)tetradecanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-(2-Cyanophenoxy)tetradecanoic acid has also been studied for its anti-cancer properties, with promising results in preclinical studies.
Propiedades
Número CAS |
116624-99-8 |
|---|---|
Nombre del producto |
2-(2-Cyanophenoxy)tetradecanoic acid |
Fórmula molecular |
C21H31NO3 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
2-(2-cyanophenoxy)tetradecanoic acid |
InChI |
InChI=1S/C21H31NO3/c1-2-3-4-5-6-7-8-9-10-11-16-20(21(23)24)25-19-15-13-12-14-18(19)17-22/h12-15,20H,2-11,16H2,1H3,(H,23,24) |
Clave InChI |
OXSHLGFCFRUJLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C(=O)O)OC1=CC=CC=C1C#N |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)O)OC1=CC=CC=C1C#N |
Sinónimos |
2-(2-Cyanophenoxy)tetradecanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



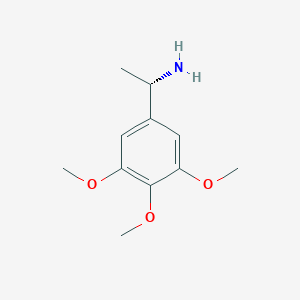
![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
